
3-(Trifluoromethoxy)phenylacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)phenylacetic acid methyl ester, also known as TFMPA methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Photoreactivity and Electron Transfer
Research on substituted phenylacetic acid esters, including 1-naphthylmethyl esters, explores their photolysis reactions, revealing insights into radical and ion pair intermediates leading to various products. This study provides a foundation for understanding the photoreactivity and potential applications in photochemical syntheses involving similar ester compounds (DeCosta & Pincock, 1993).
Organic Solar Cells
Research on polymer/fullerene films, notably involving phenyl C61 butyric acid methyl ester derivatives, highlights their significance in improving the efficiency of organic solar cells through structural optimization. This application is crucial for the development of more efficient and sustainable energy sources (Erb et al., 2005).
Hyperbranched Polyimides
The synthesis of hyperbranched aromatic polyimides from monomers including tri(phthalic acid methyl ester) showcases the utility of esters in creating advanced polymer materials with potential applications in coatings, adhesives, and high-performance composites (Hao, Jikei, & Kakimoto, 2002).
Stereochemistry in Organic Synthesis
A study on the stereochemistry of 1,2,3-triols using ester derivatives provides insights into molecular conformations and stereochemical analysis, essential for the synthesis and characterization of chiral organic compounds (Freire et al., 2009).
Enhanced Photodynamic Therapy
The development of near-infrared photosensitizers for cancer therapy, incorporating ester derivatives, demonstrates the role of such compounds in medical applications, offering advancements in treatment options through targeted therapy and imaging (Patel et al., 2016).
Safety and Hazards
It is irritating to eyes and skin upon contact. Sulfuric acid, which is used in its synthesis, can cause chemical burns. Proper safety precautions should be followed when handling this compound .
Future Directions
Research on 3-(Trifluoromethoxy)phenylacetic acid methyl ester could explore its applications beyond derivatization, such as its potential use in organic synthesis or as a building block for more complex molecules. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel synthetic methodologies .
Propriétés
IUPAC Name |
methyl 2-[3-(trifluoromethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINCZNUCGWDCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


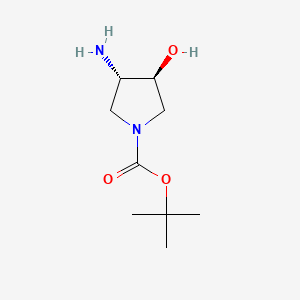
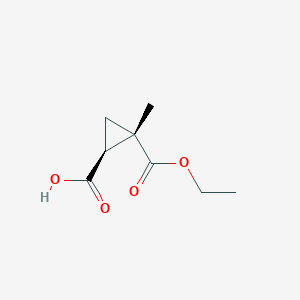
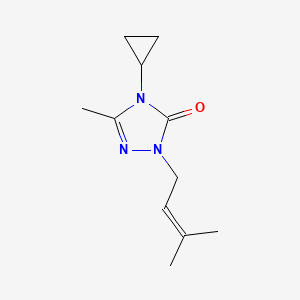
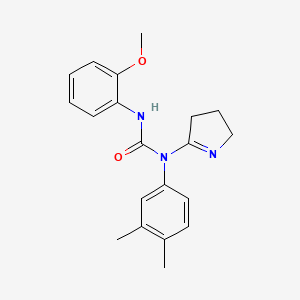
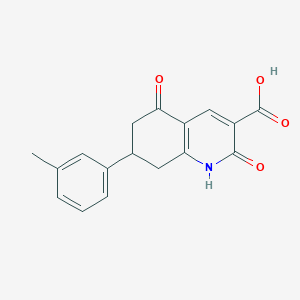

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
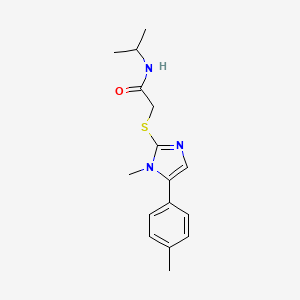
![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
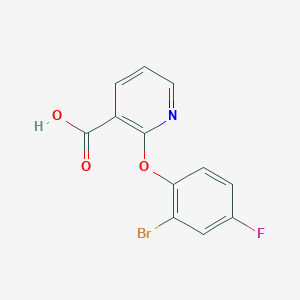
![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)